molecular formula C26H25N7O B2440775 N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-phenylpropanamide CAS No. 1005717-52-1

N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-phenylpropanamide

カタログ番号: B2440775
CAS番号: 1005717-52-1
分子量: 451.534
InChIキー: BYZRKIGILYIKHS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-phenylpropanamide is a useful research compound. Its molecular formula is C26H25N7O and its molecular weight is 451.534. The purity is usually 95%.
BenchChem offers high-quality N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-phenylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-phenylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N7O/c1-17-9-11-22(18(2)13-17)32-25-21(15-29-32)26(28-16-27-25)33-23(14-19(3)31-33)30-24(34)12-10-20-7-5-4-6-8-20/h4-9,11,13-16H,10,12H2,1-3H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZRKIGILYIKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)CCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-phenylpropanamide is a complex organic compound with notable biological activities. This article delves into its synthesis, mechanisms of action, and various biological evaluations, supported by data tables and relevant case studies.

Compound Overview

Chemical Structure and Properties:

  • IUPAC Name: N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-phenylpropanamide
  • Molecular Formula: C26H25N7O3
  • Molecular Weight: 483.532 g/mol

This compound features a pyrazolo[3,4-d]pyrimidine core, which is recognized for its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The synthetic route includes:

  • Formation of the pyrazolo[3,4-d]pyrimidine core.
  • Introduction of the 2,4-dimethylphenyl group.
  • Coupling with 3-methyl-1H-pyrazol-5-amine and subsequent amide formation.

Anticancer Activity

Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Mechanism of Action: Pyrazolo[3,4-d]pyrimidines have been reported to inhibit specific kinases involved in cancer cell proliferation.
  • Case Study: A derivative demonstrated an IC50 value of 0.03 mM against cancer cell lines, indicating potent inhibitory activity on tumor growth .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties:

  • In vitro Studies: It has been shown to reduce pro-inflammatory cytokine production in macrophages.
  • Comparative Analysis: In a study comparing various compounds, those similar to N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-phenylpropanamide showed significant reductions in inflammation markers with IC50 values comparable to established anti-inflammatory drugs like diclofenac .

The biological activities of this compound can be attributed to several mechanisms:

  • Kinase Inhibition: Compounds with the pyrazolo[3,4-d]pyrimidine scaffold often target kinases such as PPARγ and CDK2.
  • Modulation of Signaling Pathways: They can interfere with pathways involved in cell cycle regulation and apoptosis.

Data Summary Table

Biological ActivityIC50 Value (mM)Reference
Anticancer0.03
Anti-inflammatory0.054

Q & A

Q. What are the optimized synthetic routes for N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-phenylpropanamide?

  • Methodological Answer : Synthesis typically involves multi-step processes: (i) Core Formation : Cyclization of precursors like 2,4-dimethylphenylhydrazine and 3-methyl-1H-pyrazol-5-amine under basic conditions to form the pyrazolo[3,4-d]pyrimidine core . (ii) Functionalization : Coupling the core with 3-phenylpropanamide via Buchwald-Hartwig amidation or nucleophilic substitution, optimized using catalysts like Pd(OAc)₂ and ligands such as Xantphos . (iii) Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol yields >95% purity .

Q. How is the compound structurally characterized to confirm its identity and purity?

  • Methodological Answer :
  • Spectroscopy : ¹H/¹³C NMR (Bruker 400 MHz, CDCl₃/DMSO-d₆) identifies aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.1–2.5 ppm). High-resolution mass spectrometry (HRMS, ESI+) confirms molecular ion peaks .
  • X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects of the 2,4-dimethylphenyl substituent .

Q. What in vitro assays are recommended for initial biological screening?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ assays (IC₅₀ determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with halogen (Cl, F) or electron-withdrawing groups (CF₃) on the phenylpropanamide moiety to assess impact on kinase binding .
  • Pharmacophore Mapping : Overlay docking poses (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with pyrimidine N1) .

Q. What computational strategies predict binding modes and selectivity for kinase targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate ligand-protein complexes (GROMACS) to evaluate stability of interactions with EGFR’s ATP-binding pocket .
  • Free Energy Calculations : Use MM-PBSA to quantify binding affinities, prioritizing derivatives with ΔG < −8 kcal/mol .

Q. How to resolve contradictions in biological activity data across different assay conditions?

  • Methodological Answer :
  • Assay Optimization : Control variables like ATP concentration (e.g., 10 µM vs. 100 µM) in kinase assays to assess competitive inhibition .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation pathways causing false negatives .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。